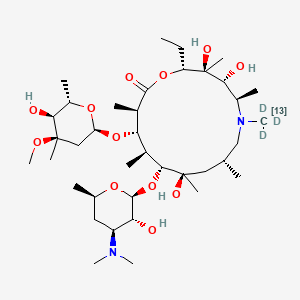
Azithromycin-13CD3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azithromycin-13CD3 is a deuterium-labeled analog of azithromycin, a widely used macrolide antibiotic. This compound is primarily utilized as an internal standard in mass spectrometry for the quantification of azithromycin in biological samples. Its isotopic labeling with carbon-13 and deuterium enhances its detection and quantification accuracy in analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azithromycin-13CD3 is synthesized through a series of chemical reactions starting from azithromycin. The process involves the incorporation of carbon-13 and deuterium atoms into the azithromycin molecule. This is typically achieved using isotopically enriched reagents and specific reaction conditions to ensure the selective labeling of the desired positions.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using advanced chemical techniques. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high yields and purity. The final product is purified through various chromatographic techniques to obtain the labeled compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Azithromycin-13CD3 undergoes typical reactions associated with azithromycin, such as oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound for various analytical and research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are performed using various nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of azithromycin, which can be used for further research and development.
Scientific Research Applications
Azithromycin-13CD3 is extensively used in scientific research due to its isotopic labeling. Its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of azithromycin.
Biology: Studying the pharmacokinetics and metabolism of azithromycin in biological systems.
Medicine: Investigating the efficacy and safety of azithromycin in clinical trials.
Industry: Quality control and assurance in the pharmaceutical industry to ensure the consistency and purity of azithromycin products.
Comparison with Similar Compounds
Azithromycin-13CD3 stands out due to its enhanced detection capabilities, making it a valuable tool in scientific research and pharmaceutical quality control.
Properties
Molecular Formula |
C38H72N2O12 |
|---|---|
Molecular Weight |
753.0 g/mol |
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-(trideuterio(113C)methyl)-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i13+1D3 |
InChI Key |
MQTOSJVFKKJCRP-ACLAECRHSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















